(R)-NX-2127

BTK degradation DC50 PROTAC potency

Choose (R)-NX-2127, the active R-enantiomer of zelebrudomide, for a first-in-class oral PROTAC that uniquely degrades both BTK (DC₅₀ 4.5 nM WT; 13 nM C481S mutant) and IKZF1/3 (57/36 nM) via cereblon. This dual mechanism eliminates BTK scaffolding functions, overcomes C481S-mediated ibrutinib resistance, and delivers immunomodulatory T-cell activation unattainable with BTK-selective degraders (NX-5948) or covalent inhibitors. A 2–4 day half-life supports once-daily oral dosing in vivo.

Molecular Formula C39H45N9O5
Molecular Weight 719.8 g/mol
CAS No. 3024312-52-2
Cat. No. B12377143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-NX-2127
CAS3024312-52-2
Molecular FormulaC39H45N9O5
Molecular Weight719.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)CC5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N
InChIInChI=1S/C39H45N9O5/c40-35(50)34-36(43-32(21-41-34)46-15-2-1-3-16-46)42-27-6-4-25(5-7-27)26-13-17-45(18-14-26)22-24-12-19-47(23-24)28-8-9-29-30(20-28)39(53)48(38(29)52)31-10-11-33(49)44-37(31)51/h4-9,20-21,24,26,31H,1-3,10-19,22-23H2,(H2,40,50)(H,42,43)(H,44,49,51)/t24-,31?/m1/s1
InChIKeyXLWJWCMQMBVNSG-LZDHLTRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-NX-2127 (CAS 3024312-52-2): A First-in-Class Oral BTK Degrader with Dual IKZF1/3 Immunomodulatory Activity for B-Cell Malignancy Research


(R)-NX-2127 (also designated (R)-zelebrudomide or (R)-compound 28) is the active R-enantiomer of the heterobifunctional PROTAC degrader zelebrudomide (NX-2127) [1]. It functions as a first-in-class, orally bioavailable targeted protein degrader that simultaneously eliminates Bruton's tyrosine kinase (BTK) and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) via cereblon (CRBN) E3 ubiquitin ligase recruitment [2]. The compound exhibits a molecular formula of C39H45N9O5 and a molecular weight of 719.83 g/mol, with a specified purity of ≥98% and DMSO solubility of up to 100 mg/mL .

Why (R)-NX-2127 Cannot Be Substituted with Standard BTK Inhibitors or BTK-Selective PROTACs in Degradation-Driven Research


Substitution of (R)-NX-2127 with conventional covalent BTK inhibitors (e.g., ibrutinib) or BTK-selective degraders (e.g., NX-5948/bexobrutideg) fails to replicate its unique dual-target degradation profile. While covalent BTK inhibitors are rendered ineffective by the common C481S resistance mutation, (R)-NX-2127 degrades both wild-type and mutant BTK proteins via an event-driven catalytic mechanism, achieving a DC50 of 4.5 nM in wild-type TMD8 cells [1]. Critically, only (R)-NX-2127—and not the selective degrader NX-5948—mediates concurrent degradation of IKZF1 and IKZF3 (DC50 values of 57 and 36 nM, respectively), conferring clinically meaningful immunomodulatory activity that enhances T-cell effector function and reshapes the tumor immune microenvironment [2].

Quantitative Comparative Evidence: (R)-NX-2127 Differentiation Versus Ibrutinib, NX-5948, and Lenalidomide


BTK Degradation Potency: (R)-NX-2127 Demonstrates Sub-5 nM DC50, Exceeding Inhibitory Capacity of Covalent BTK Inhibitors

In wild-type TMD8 diffuse large B-cell lymphoma (DLBCL) cells, (R)-NX-2127 achieves a half-maximal degradation concentration (DC50) for BTK of 4.5 nM, with a maximum degradation (Dmax) of 94% . In contrast, the covalent BTK inhibitor ibrutinib inhibits BTK enzymatic activity via occupancy-based binding (IC50 ≈ 0.5 nM) but fails to eliminate the BTK protein scaffold, which retains kinase-independent pro-survival signaling functions [1]. This scaffold function is completely ablated by (R)-NX-2127-mediated degradation.

BTK degradation DC50 PROTAC potency TMD8 cells

Overcoming C481S Resistance: (R)-NX-2127 Degrades Mutant BTK with DC50 of 13 nM, Whereas Ibrutinib Exhibits Complete Loss of Activity

The C481S mutation in the BTK active site abolishes covalent binding of ibrutinib, rendering the inhibitor inactive (IC50 > 1000 nM). (R)-NX-2127, however, degrades the C481S mutant BTK protein with a DC50 of 13 nM in TMD8 cells engineered to express the resistance mutation [1]. Proliferation assays confirm that (R)-NX-2127 inhibits BTK C481S mutant TMD8 cell growth with an EC50 < 30 nM, whereas ibrutinib shows negligible anti-proliferative activity in this context [2].

C481S mutation BTK resistance ibrutinib resistance TMD8 cells

IKZF1/3 Immunomodulatory Activity: (R)-NX-2127 Uniquely Degrades Ikaros and Aiolos, a Property Absent in the BTK-Selective Degrader NX-5948

In a direct comparative study of clinical-stage BTK degraders, (R)-NX-2127 induced dose-dependent degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) in both CLL cells and T cells, whereas the BTK-selective degrader NX-5948 (bexobrutideg) exhibited no measurable degradation of these transcription factors [1]. Quantitatively, (R)-NX-2127 degrades IKZF1 with a DC50 of 57 nM and IKZF3 with a DC50 of 36 nM in TMD8 cells . This dual activity translates into functional T-cell immunomodulation: under Th1-polarizing conditions, (R)-NX-2127—but not NX-5948—significantly upregulates IFN-γ and IL-2 production, to a degree that exceeds the effects of lenalidomide or ibrutinib [1].

IKZF1 IKZF3 Ikaros Aiolos immunomodulatory T cell activation

In Vivo Tumor Growth Inhibition: (R)-NX-2127 Achieves Superior Efficacy Compared to Ibrutinib in WT and C481S Mutant Xenograft Models

In subcutaneous xenograft models using TMD8 DLBCL cells expressing either wild-type BTK or the C481S resistance mutant, once-daily oral administration of (R)-NX-2127 at 30 mg/kg produced superior tumor growth inhibition (TGI) compared to ibrutinib administered at its clinically relevant dose [1]. In wild-type TMD8 xenografts, (R)-NX-2127 reduced intratumoral BTK levels to less than 10% of baseline, whereas ibrutinib treatment left BTK protein levels unchanged. In the C481S mutant model, ibrutinib exhibited no significant antitumor activity, while (R)-NX-2127 maintained robust TGI [2].

tumor growth inhibition xenograft TMD8 in vivo efficacy C481S

Oral Bioavailability and Sustained Target Engagement: (R)-NX-2127 Demonstrates Dose-Proportional Pharmacokinetics and >80% BTK Degradation in Patients

Clinical pharmacokinetic analysis from the Phase 1 NX-2127-001 trial (NCT04830137) demonstrates that (R)-NX-2127 exhibits dose-proportional pharmacokinetics with a mean terminal half-life of 2 to 4 days across patient cohorts [1]. At a daily oral dose of 100 mg, (R)-NX-2127 achieves rapid, robust, and sustained BTK degradation exceeding 80% in peripheral blood B cells, as measured by flow cytometry [2]. This extended half-life and deep degradation profile are consistent with an event-driven catalytic mechanism and are not achievable with occupancy-based BTK inhibitors, which typically require continuous high plasma concentrations to maintain target engagement and exhibit half-lives of 4-6 hours [3].

oral bioavailability pharmacokinetics half-life target engagement clinical PK

T-Cell Immune Synapse Enhancement: (R)-NX-2127 Uniquely Augments T-Cell Cytotoxicity, Surpassing Both NX-5948 and Ibrutinib

In functional assays using CLL patient-derived T cells, (R)-NX-2127—but not NX-5948 or ibrutinib—significantly enhanced immunological synapse formation, accompanied by upregulation of ICAM-1 [1]. This effect was comparable to that of lenalidomide, a benchmark immunomodulatory drug. Critically, in T-cell-mediated cytotoxicity assays against OCI-LY19 B-cell lymphoma targets, both (R)-NX-2127 and lenalidomide enhanced target cell killing, whereas NX-5948 and ibrutinib exhibited no detectable enhancement of cytotoxic activity [1].

T cell activation immune synapse ICAM-1 cytotoxicity immunomodulation

Definitive Application Scenarios for (R)-NX-2127 Based on Differentiated Preclinical and Clinical Evidence


Modeling Ibrutinib-Resistant B-Cell Malignancies Harboring the BTK C481S Mutation

Investigators requiring a tool compound that retains full functional activity against the most prevalent clinical BTK resistance mutation should procure (R)-NX-2127. Ibrutinib is mechanistically inert in C481S-expressing models (IC50 > 1000 nM), whereas (R)-NX-2127 degrades the C481S mutant protein with a DC50 of 13 nM and inhibits proliferation of C481S TMD8 cells with an EC50 < 30 nM [1]. This application is directly supported by Phase 1 clinical data demonstrating objective responses in patients with documented BTK resistance mutations [2].

Investigating Non-Catalytic Scaffolding Functions of BTK in BCR Signaling

Standard BTK inhibitors block kinase activity but leave the intact BTK protein available to serve as a scaffolding platform for other signaling molecules (e.g., HCK, ILK). (R)-NX-2127 completely eliminates the BTK protein pool (Dmax = 94%, DC50 = 4.5 nM), thereby ablating both catalytic and scaffolding functions [1]. This makes (R)-NX-2127 the definitive tool for dissecting kinase-independent BTK biology—a line of inquiry not addressable with occupancy-based inhibitors.

Dual Degradation of BTK and IKZF1/3 for Combined Anti-Tumor and Immunomodulatory Studies

For experiments requiring simultaneous interrogation of B-cell receptor signaling (via BTK degradation) and T-cell immune modulation (via Ikaros/Aiolos degradation), (R)-NX-2127 is uniquely suited. The BTK-selective degrader NX-5948 lacks IKZF1/3 degradation activity entirely, and lenalidomide lacks BTK-targeting capacity [1]. (R)-NX-2127 is the only orally bioavailable small molecule that delivers both activities in a single agent, as validated by enhanced T-cell cytokine production (IFN-γ, IL-2) and increased immune synapse formation [2].

Longitudinal In Vivo Efficacy Studies Requiring Once-Daily Oral Dosing with Sustained Target Engagement

(R)-NX-2127's extended pharmacokinetic half-life (2–4 days in patients) and oral bioavailability support once-daily dosing regimens in rodent xenograft models while maintaining >80% intratumoral BTK degradation [1]. This contrasts with ibrutinib's short half-life (4–6 hours), which may necessitate more frequent dosing or continuous infusion to maintain target coverage in preclinical models. Researchers designing long-term in vivo studies benefit from the simplified dosing and durable target suppression profile of (R)-NX-2127.

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